molecular formula C9H6ClF B2419483 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene CAS No. 1179597-72-8

1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene

Cat. No.: B2419483
CAS No.: 1179597-72-8
M. Wt: 168.6
InChI Key: IBSVDPJVBSNJLT-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene is an organic compound with a unique structure that combines a chlorinated propynyl group and a fluorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 3-chloroprop-1-yne under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution: Products like 1-(3-azidoprop-1-yn-1-yl)-4-fluorobenzene.

    Oxidation: Products like this compound oxide.

    Reduction: Products like 1-(3-chloroprop-1-en-1-yl)-4-fluorobenzene.

Scientific Research Applications

1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
  • 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene
  • (3-Chloroprop-1-yn-1-yl)benzene

Uniqueness: 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene is unique due to the presence of both a fluorine atom and a chlorinated propynyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVDPJVBSNJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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